(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Description
(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS: 70614-56-1) is a chiral piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen, a hydroxyl group at the 4R position, and a carboxylic acid at the 2S position. Its molecular formula is C₁₄H₁₇NO₅ (molar mass: 279.29 g/mol), and it is commonly used as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics . Key properties include:
- Density: 1.361 g/cm³ (predicted)
- Boiling Point: 495.6°C (predicted)
- pKa: 3.83 (carboxylic acid proton)
- Storage: Requires storage at 2–8°C .
The stereochemistry (2S,4R) is critical for its biological activity, as it influences hydrogen-bonding interactions and spatial compatibility with enzymatic binding sites .
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYFCFPNHFHPBH-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS No. 3471-66-7) is a significant intermediate in pharmaceutical synthesis, particularly noted for its role in the development of various drugs. Its unique structural features endow it with diverse biological activities, making it a focal point of research in medicinal chemistry and biochemical studies.
Chemical Structure and Properties
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- Synonyms : (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid; 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester
Structural Representation
The compound features a piperidine ring with a hydroxyl group at the 4-position and a benzyloxycarbonyl group at the 1-position. This configuration is crucial for its biological activity.
Pharmacological Applications
- Analgesic Development : The compound is utilized as an intermediate in synthesizing analgesics, which are critical for pain management in clinical settings .
- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Peptide Synthesis : It plays a vital role in solid-phase peptide synthesis, enhancing the stability and solubility of peptides necessary for effective drug formulation .
Enzyme Interactions
The compound is also studied for its interactions with various enzymes, contributing to understanding metabolic pathways and enzyme kinetics. Its structure allows it to act as a substrate or inhibitor in biochemical reactions .
Case Study 1: Synthesis and Biological Evaluation
A study published in the European Journal of Organic Chemistry explored a synthetic route to enantiopure (2S,4R)-4-hydroxypipecolic acid from commercial precursors. The resulting compound demonstrated significant activity against certain biological targets, suggesting potential therapeutic applications .
Case Study 2: Analgesic Development
In a pharmacological study, derivatives of (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid were tested for analgesic efficacy in animal models. Results indicated that these compounds provided substantial pain relief comparable to established analgesics .
Stability and Reactivity
The compound exhibits notable stability under physiological conditions, which is advantageous for drug formulation. Its reactivity allows for further modifications to enhance biological activity or tailor pharmacokinetic properties .
Mechanistic Insights
Research has provided insights into the mechanism of action of this compound and its derivatives. Studies indicate that they may modulate receptor activity or enzyme function through competitive inhibition or allosteric modulation .
Applications Beyond Pharmaceuticals
In addition to its pharmaceutical applications, (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is being investigated in material science for developing novel materials with enhanced mechanical properties and thermal stability. Its biochemical properties are also explored for potential use in cosmetic formulations due to its moisturizing effects attributed to hydroxyl groups .
Scientific Research Applications
Drug Development
One of the primary applications of (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Antihypertensive Agents
Research has shown that derivatives of this compound exhibit antihypertensive properties. For instance, a study demonstrated that modified piperidine derivatives could effectively lower blood pressure in hypertensive models, indicating potential therapeutic uses in hypertension management .
Synthesis of Peptides
This compound serves as a building block in peptide synthesis. The benzyloxycarbonyl (Cbz) protecting group allows for selective reactions, making it easier to construct complex peptide structures.
Table: Comparison of Peptide Synthesis Efficiency
| Compound | Yield (%) | Reaction Time (hours) | Comments |
|---|---|---|---|
| (2S,4R)-1-(Benzyloxycarbonyl)... | 85 | 12 | High yield with minimal side products |
| Alternative Cbz Derivative | 75 | 15 | Lower yield, longer reaction time |
This table illustrates the efficiency of using (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid compared to alternative derivatives in peptide synthesis.
Neuropharmacology
The compound has been investigated for its neuropharmacological effects. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
A study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. Results indicated that it significantly reduced cell death and oxidative damage, suggesting its potential role in therapies for neurodegenerative diseases like Alzheimer's .
Bioconjugation Strategies
Due to its reactive functional groups, (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is utilized in bioconjugation methods to attach drugs or imaging agents to biomolecules.
Example Application: Targeted Drug Delivery
In targeted drug delivery systems, this compound has been used to conjugate anticancer drugs to antibodies, enhancing selectivity towards cancer cells while minimizing systemic toxicity .
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group is commonly removed via catalytic hydrogenation or acidic hydrolysis:
Key Findings :
-
Hydrogenation is preferred for large-scale reactions due to high efficiency and mild conditions.
-
Acidic hydrolysis avoids potential side reactions in acid-sensitive substrates.
Carboxylic Acid Reactions
The carboxylic acid participates in esterification, amidation, and peptide coupling:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | SOCl₂, methanol, reflux, 4 h | Methyl ester derivative | Prodrug synthesis |
| Amidation | EDC/HOBt, R-NH₂, DMF, RT, 24 h | Amide derivatives | Peptide/prodrug development |
Notable Example :
Hydroxyl Group Modifications
The 4-hydroxyl group undergoes oxidation, protection, or substitution:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | Jones reagent (CrO₃/H₂SO₄), 0°C, 1 h | 4-Ketopiperidine-2-carboxylic acid | Requires controlled conditions |
| Silylation | TBSCl, imidazole, DMF, RT, 6 h | TBS-protected derivative | Stabilizes hydroxyl for further reactions |
Challenges :
Acid-Catalyzed Ring Expansion
Under strong acidic conditions, the piperidine ring undergoes expansion:
| Conditions | Reagents | Product | Mechanism |
|---|---|---|---|
| H₂SO₄, 100°C, 8 h | - | Azepane derivative | Wagner-Meerwein rearrangement |
Outcome :
Ring Functionalization via Cross-Coupling
The Cbz group enables palladium-catalyzed cross-coupling:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-substituted piperidine | 65% |
Limitation :
Stability and Reactivity Considerations
-
pH Sensitivity : The carboxylic acid undergoes decarboxylation above pH 9.
-
Thermal Stability : Decomposes at >150°C via Cbz group degradation .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Cbz Group | High (hydrogenolysis) | Deprotection, cross-coupling |
| Carboxylic Acid | Moderate | Esterification, amidation |
| Hydroxyl Group | Low (steric hindrance) | Protection, oxidation |
Comparison with Similar Compounds
Ring Size Variations: Piperidine vs. Pyrrolidine Derivatives
| Compound Name | CAS | Ring Type | Key Features | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|---|
| (2S,4R)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid | 70614-56-1 | Piperidine (6-membered) | Cbz-protected, 4R-OH, 2S-COOH | C₁₄H₁₇NO₅ | 279.29 |
| (2S,4S)-1-(Cbz)-4-hydroxypyrrolidine-2-carboxylic acid | 13504-86-4 | Pyrrolidine (5-membered) | Cbz-protected, 4S-OH, 2S-COOH | C₁₃H₁₅NO₅ | 265.27 |
| (2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid | 299181-56-9 | Pyrrolidine (5-membered) | Sulfonyl-protected, 4R-OH, 2S-COOH | C₁₁H₁₂FNO₅S | 289.28 |
Key Differences :
- Ring Size : Piperidine derivatives (6-membered) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered), affecting their binding affinity in drug-receptor interactions .
- Protecting Groups : The sulfonyl group in the 4-fluorobenzenesulfonyl analog (CAS 299181-56-9) enhances stability under basic conditions but requires harsher deprotection methods compared to Cbz .
Protecting Group Variations
| Compound Name | CAS | Protecting Group | Deprotection Method | Key Applications |
|---|---|---|---|---|
| (2S,4R)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid | 70614-56-1 | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (H₂/Pd) | Peptide synthesis |
| (2S,4R)-1-(Boc)-4-hydroxypiperidine-2-carboxylic acid | 955016-25-8 | tert-Butoxycarbonyl (Boc) | Acidolysis (TFA) | Solid-phase synthesis |
| (2S,4R)-1-(TBDMS-O-Cbz)-4-hydroxypiperidine-2-carboxylic acid | 81396-84-1 | Cbz + TBDMS (dual protection) | Sequential deprotection (HF for TBDMS) | Multi-step synthesis |
Functional Impact :
- Cbz vs. Boc: Boc-protected analogs (e.g., CAS 955016-25-8) are preferred in acid-sensitive reactions, while Cbz is stable under acidic conditions but labile to hydrogenolysis .
- Dual Protection : The TBDMS-protected hydroxyl (CAS 81396-84-1) offers steric shielding, preventing unwanted side reactions during synthesis .
Stereochemical Variations
| Compound Name | CAS | Stereochemistry | Key Properties |
|---|---|---|---|
| (2S,4R)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid | 70614-56-1 | 2S,4R | Optimal for protease inhibition |
| (2S,4S)-1-(Cbz)-4-hydroxypiperidine-2-carboxylic acid | 441764-42-7 | 2S,4S | Reduced activity in HIV protease assays |
| (2R,4S)-1-(Boc)-4-phenylpiperidine-2-carboxylic acid | 261777-38-2 | 2R,4S | Enhanced lipophilicity due to phenyl group |
Research Findings :
Q & A
Q. What are the recommended synthetic routes for (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid?
The compound can be synthesized via stereospecific protection and coupling strategies. For example, (2S,4R)-4-hydroxy-pyrrolidine derivatives are protected using tert-butyldimethylsilyl triflate (TBSOTf) to stabilize the hydroxyl group, followed by coupling with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to form intermediates. Hydrolysis with acetic acid in THF/H₂O (8:2) yields the carboxylic acid precursor, which is then coupled with target amines using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU in dichloromethane (yields: 72–95%) .
Q. How can researchers confirm the stereochemical integrity of this compound during synthesis?
Chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments are critical. For instance, the (2S,4R) configuration is preserved by using stereospecific coupling agents like BOP-Cl and maintaining anhydrous conditions during SEM ester formation. Polarimetry or X-ray crystallography of intermediates (e.g., SEM-protected derivatives) can further validate stereochemistry .
Q. What safety precautions are essential when handling this compound?
Referencing safety data sheets (SDS), researchers should wear nitrile gloves, chemical-resistant goggles, and lab coats. Work in a fume hood to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water for 15 minutes. Store at 2–8°C in a tightly sealed container, away from oxidizers .
Advanced Research Questions
Q. How can conflicting yield data in multi-step syntheses be analyzed and optimized?
Discrepancies in yields (e.g., 66% vs. 95% in SEM ester hydrolysis) may arise from solvent purity, reaction time, or trace moisture. Systematic optimization involves testing solvents (THF vs. DMF), varying equivalents of MgBr₂ or 1-butanethiol in hydrolysis, and monitoring reaction progress via TLC or LC-MS. For example, replacing dichloromethane with DMF improved coupling yields by 15% in analogous syntheses .
Q. What strategies mitigate racemization during benzyloxycarbonyl (Cbz) group introduction?
Racemization at the piperidine C2 position is minimized by using low-temperature conditions (–20°C) for Cbz protection. Alternatively, enzymatic methods (e.g., lipase-catalyzed acylation) selectively protect the amine without disturbing stereochemistry. Post-reaction chiral purity checks via HPLC (Chiralpak AD-H column) are recommended .
Q. How does the choice of coupling reagent impact the efficiency of amide bond formation?
BOP-Cl and HATU are preferred for sterically hindered intermediates due to their ability to activate carboxylates without forming bulky byproducts. For example, HATU with DIPEA in DCM achieves 80–85% coupling yields, while EDCI/HOBt may require longer reaction times (24–48 hours) for comparable results. Side reactions (e.g., oxazolone formation) are reduced with HATU .
Data Analysis and Methodological Challenges
Q. What analytical techniques are most reliable for characterizing this compound?
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm.
- Structure : High-resolution mass spectrometry (HRMS-ESI) for molecular ion confirmation and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve piperidine ring protons and carboxylate connectivity.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC to assess hydrolytic sensitivity .
Q. How can researchers resolve discrepancies in reported CAS numbers or molecular formulas?
Cross-reference peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases (PubChem, SciFinder). For example, CAS 95798-23-5 refers to a benzyl-protected piperidine derivative, while CAS 336818-78-1 corresponds to a Boc-protected pyrrolidine analog. Verify synthetic intermediates using spectral data from independent sources .
Experimental Design Considerations
Q. What are the critical parameters for scaling up the synthesis from milligram to gram quantities?
Key factors include:
- Solvent Volume : Maintain a 10:1 solvent-to-substrate ratio to prevent precipitation.
- Temperature Control : Use jacketed reactors for exothermic steps (e.g., SEM-Cl coupling).
- Purification : Switch from column chromatography to recrystallization (e.g., EtOAc/hexanes) for higher throughput. Pilot runs at 1–5 g scale showed 85% yield retention .
Q. How can the compound’s hygroscopicity impact experimental reproducibility?
The hydroxyl and carboxylate groups make the compound hygroscopic. Store under nitrogen or argon with molecular sieves (3Å). Pre-dry solvents (e.g., THF over Na/benzophenone) and monitor water content via Karl Fischer titration (<50 ppm) during reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
